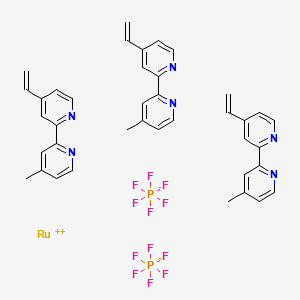
lambda2-Ruthenium(2+)tris(4-ethenyl-4'-methyl-2,2'-bipyridine)bis(hexafluoro-lambda5-phosphanuide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide): is a complex compound that belongs to the family of ruthenium polypyridyl complexes. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide) typically involves the coordination of ruthenium with 4-ethenyl-4’-methyl-2,2’-bipyridine ligands and hexafluoro-lambda5-phosphanuide anions. The reaction is carried out under controlled conditions, often involving the use of solvents like acetonitrile or ethanol. The process may require heating and the presence of a base to facilitate the coordination .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an electron donor.
Reduction: It can also undergo reduction reactions, accepting electrons from other species.
Substitution: The bipyridine ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) complexes, while reduction may produce ruthenium(II) complexes with different ligands .
Scientific Research Applications
Lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including photoredox catalysis and organic synthesis.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is employed in the development of dye-sensitized solar cells and other optoelectronic devices.
Mechanism of Action
The mechanism of action of lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide) involves its ability to undergo redox reactions and interact with various molecular targets. The compound’s ruthenium center can accept and donate electrons, facilitating electron transfer processes. The bipyridine ligands play a crucial role in stabilizing the complex and modulating its reactivity .
Comparison with Similar Compounds
Ruthenium(II) tris(bipyridine) complexes: These compounds share similar photophysical properties but differ in their ligand structures.
Ruthenium(II) polypyridyl complexes: These include various derivatives with different substituents on the bipyridine ligands.
Uniqueness: Lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide) is unique due to its specific ligand structure, which imparts distinct photophysical and electrochemical properties. This makes it particularly valuable in applications requiring precise control over electron transfer processes .
Properties
Molecular Formula |
C39H36F12N6P2Ru |
|---|---|
Molecular Weight |
979.7 g/mol |
IUPAC Name |
2-(4-ethenylpyridin-2-yl)-4-methylpyridine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/3C13H12N2.2F6P.Ru/c3*1-3-11-5-7-15-13(9-11)12-8-10(2)4-6-14-12;2*1-7(2,3,4,5)6;/h3*3-9H,1H2,2H3;;;/q;;;2*-1;+2 |
InChI Key |
NSMBCSORHRQACB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


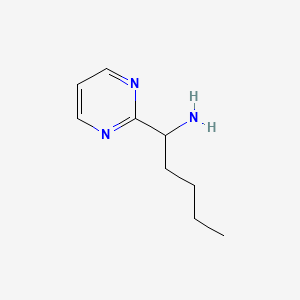

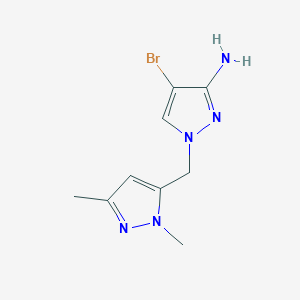
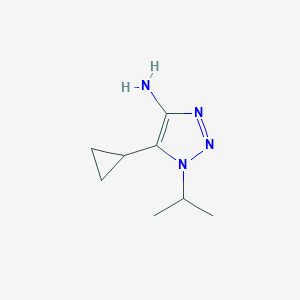
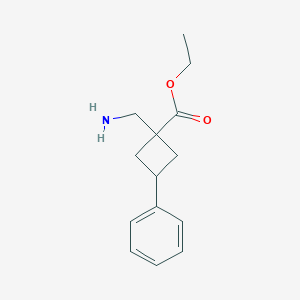
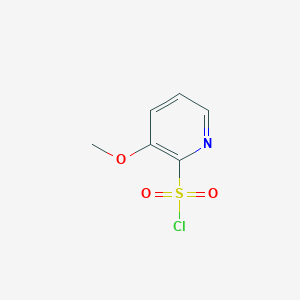
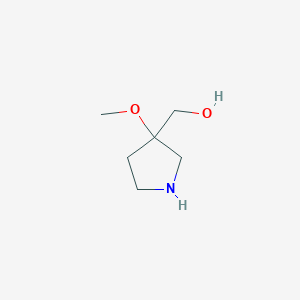
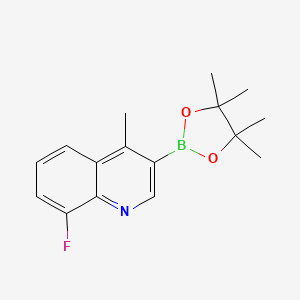
![Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B13628060.png)
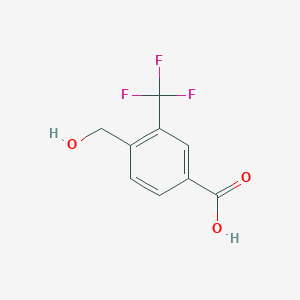

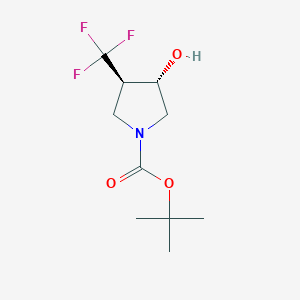
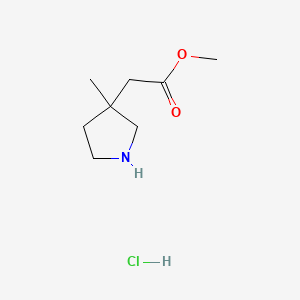
![(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-yl)methanamine](/img/structure/B13628089.png)
